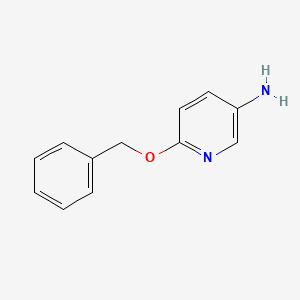

6-(Benzyloxy)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCFXBSOKSIQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340287 | |

| Record name | 6-(benzyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75926-65-7 | |

| Record name | 6-(Phenylmethoxy)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75926-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(benzyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Benzyloxy)pyridin-3-amine (CAS: 75926-65-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Benzyloxy)pyridin-3-amine, a key building block in medicinal chemistry. This document consolidates its physicochemical properties, synthesis protocols, and applications in drug discovery and development, presenting the information in a clear and accessible format for scientific professionals.

Physicochemical Properties

This compound is a substituted pyridine derivative with the molecular formula C₁₂H₁₂N₂O.[1][2][3] Its molecular structure features a pyridine ring substituted with a benzyloxy group at the 6-position and an amino group at the 3-position. This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 75926-65-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₂N₂O | [1][2][3] |

| Molecular Weight | 200.24 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 6-(Phenylmethoxy)-3-pyridinamine, (6-Benzyloxypyridin-3-yl)amine | [3] |

| Appearance | Solid (form not specified) | |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | |

| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [3] |

| XLogP3 (Predicted) | 2.824 | [3] |

| Solubility | Not available | [6] |

| Purity | Typically offered at ≥95% | [4] |

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process, starting from a commercially available precursor. The general workflow involves the introduction of the benzyloxy group followed by the reduction of a nitro group to the desired amine.

A common synthetic route starts with 2-chloro-5-nitropyridine. This is reacted with sodium benzyloxide to form 2-(benzyloxy)-5-nitropyridine. The subsequent and final step is the reduction of the nitro group to an amine.

Experimental Protocol: Reduction of 2-(Benzyloxy)-5-nitropyridine

This protocol is a representative example of the nitro group reduction step.

Materials:

-

2-(Benzyloxy)-5-nitropyridine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate

-

Brine

Procedure:

-

A mixture of 2-(benzyloxy)-5-nitropyridine, iron powder, and ammonium chloride is prepared in a round-bottom flask.

-

A solvent system of tetrahydrofuran and water is added to the flask.

-

The reaction mixture is heated to reflux (approximately 75°C) and stirred vigorously.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron salts.

-

The filtrate is then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its pyridine core is a common scaffold in many pharmaceutical agents, and the presence of the amino and benzyloxy groups provides handles for further chemical modifications.

The primary application of this compound is as a building block in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Related aminopyridine scaffolds have shown potential as inhibitors of various kinases, which are key targets in cancer therapy.

While specific biological targets for this compound itself are not extensively documented, its utility is evident from the development of more complex molecules derived from it. For instance, derivatives of similar aminopyridine cores have been investigated as inhibitors of mitogen-activated protein kinase (MAPK) pathways, which are implicated in cell proliferation, differentiation, and apoptosis.

Safety and Handling

This compound should be handled in a well-ventilated area by trained professionals. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound (CAS 75926-65-7) is a valuable and versatile chemical intermediate for the pharmaceutical and agrochemical industries. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse molecular libraries. Further research into the biological activities of its derivatives is likely to uncover new therapeutic applications, solidifying its importance in the field of medicinal chemistry.

References

6-(Benzyloxy)pyridin-3-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 6-(Benzyloxy)pyridin-3-amine. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂O | [1] |

| Molecular Weight | 200.24 g/mol | [2] |

| CAS Number | 75926-65-7 | [3][2][4] |

| Appearance | Solid, semi-solid, or lump | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Synthesis Protocol

The primary synthetic route to this compound involves the reduction of a nitro-substituted precursor, 2-benzyloxy-5-nitropyridine. While specific, detailed protocols for this exact transformation can vary, a general and effective method is the reduction using iron powder in the presence of an acid or an ammonium salt.

Experimental Protocol: Reduction of 2-Benzyloxy-5-nitropyridine

This protocol is a representative example of a common method for the reduction of nitroarenes to anilines, which is applicable for the synthesis of this compound.

Materials:

-

2-Benzyloxy-5-nitropyridine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl) or Acetic Acid

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-benzyloxy-5-nitropyridine in a mixture of ethanol and water.

-

Addition of Reducing Agents: To the stirred suspension, add iron powder and ammonium chloride (or a catalytic amount of acetic acid).

-

Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Potential Biological Significance and Signaling Pathways

While direct studies on the biological activity and specific signaling pathways of this compound are not extensively documented in publicly available literature, the aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active molecules. Derivatives of aminopyridines have been reported to exhibit a range of activities, including anti-inflammatory and anti-cancer properties. Furthermore, related pyridine-containing compounds have shown affinity for sigma receptors, which are implicated in various neurological processes.

Given the structural motifs within this compound, it is plausible that this compound could be investigated for its potential modulation of signaling pathways commonly associated with cell growth, proliferation, and inflammation. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and inflammatory diseases.

Below is a hypothetical signaling pathway that could be a starting point for investigating the biological activity of novel aminopyridine derivatives like this compound.

Caption: Hypothetical PI3K/Akt/mTOR and NF-κB signaling pathways.

Experimental and Synthetic Workflow

The general workflow for the synthesis and characterization of this compound is outlined in the diagram below. This represents a logical progression from starting materials to the purified final compound, ready for biological evaluation.

Caption: General workflow for the synthesis and analysis of the compound.

References

physical and chemical properties of 6-(Benzyloxy)pyridin-3-amine

An In-depth Technical Guide to 6-(Benzyloxy)pyridin-3-amine

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. This document includes key data, experimental protocols, and visualizations to support its application in research and synthesis.

Core Properties of this compound

This compound, with CAS number 75926-65-7, is a substituted pyridine derivative.[1][2][3][4] It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[5] Its structure, featuring a benzyloxy group and an amine on the pyridine ring, imparts specific reactivity and properties that are leveraged in the synthesis of more complex molecules.

Physicochemical Data

The fundamental are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | [1][2][3][6] |

| Molecular Weight | 200.24 g/mol | [1][3][4][6] |

| CAS Number | 75926-65-7 | [1][2][3][4] |

| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [1] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Polar Surface Area (PSA) | 48.1 Ų | [1] |

| XLogP3 | 2.8 | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [3] |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro-substituted precursor.[5]

Reaction: Reduction of 2-(benzyloxy)-5-nitropyridine.

Reagents and Conditions:

-

Starting Material: 2-(benzyloxy)-5-nitropyridine

-

Reducing Agent: Iron powder (Fe)

-

Catalyst/Promoter: Ammonium chloride (NH₄Cl)

-

Solvent: A mixture of Tetrahydrofuran (THF) and water

-

Temperature: 75°C

-

Reaction Time: 5 hours

Procedure:

-

To a solution of 2-(benzyloxy)-5-nitropyridine in a mixture of THF and water, add iron powder and ammonium chloride.

-

Heat the reaction mixture to 75°C and maintain for 5 hours with stirring.

-

Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is worked up to isolate the crude product.

-

Purification is typically achieved through column chromatography to yield pure this compound. This method has been reported to achieve a high yield.[5]

Caption: Synthesis of this compound via reduction.

Chemical Reactivity and Applications

The amine group on the pyridine ring is a key functional group that allows for a variety of subsequent chemical transformations. It can act as a nucleophile and is a common starting point for the introduction of other functionalities.

Role in Drug Discovery and Organic Synthesis

This compound is a precursor for the synthesis of biologically active molecules, including potential antiviral and antibiotic agents.[5] The amine functionality can be used in coupling reactions, such as the Suzuki-Miyaura coupling after conversion to a boronic acid derivative, to create biaryl structures commonly found in drug candidates.[5] It is also a key intermediate in the synthesis of kinase inhibitors, where the aminopyridine scaffold can interact with the hinge region of protein kinases.[7]

Caption: Role as a building block in drug discovery.

Safety and Handling

Proper safety precautions should be taken when handling this compound.

-

Handling: Use in a well-ventilated area.[1] Wear suitable protective clothing, gloves, and eye/face protection.[1] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek immediate medical attention.

-

This guide provides a foundational understanding of this compound for its effective and safe use in a laboratory and research setting. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.[4]

References

6-(Benzyloxy)pyridin-3-amine structural information and SMILES

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, synthesis, and physicochemical properties of 6-(Benzyloxy)pyridin-3-amine. While detailed experimental data and biological activity for this specific compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides a framework for its synthesis and potential applications.

Core Structural Information and Properties

This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring substituted with a benzyloxy group at the 6-position and an amine group at the 3-position.

SMILES: N1C=C(OC(C=C=C2)=C2C3=CC=CC=C3)N=C1

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 75926-65-7 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂O | [3] |

| Molecular Weight | 200.24 g/mol | [3] |

| InChI Key | CDCFXBSOKSIQPU-UHFFFAOYSA-N | [3] |

| Physical Form | Solid or semi-solid | [3] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Synthesis

The primary synthetic route to this compound documented is through the reduction of a nitro-substituted precursor.

Experimental Protocol: Reduction of 2-(Benzyloxy)-5-nitropyridine

A common method for the synthesis of this compound is the reduction of 2-(benzyloxy)-5-nitropyridine.[5] This reaction typically proceeds with high efficiency.

Reaction Scheme:

Reagents and Conditions:

-

Starting Material: 2-(Benzyloxy)-5-nitropyridine

-

Reducing Agent: Iron powder (Fe)

-

Catalyst/Promoter: Ammonium chloride (NH₄Cl)

-

Solvent: A mixture of Tetrahydrofuran (THF) and water

-

Temperature: 75°C

-

Reaction Time: 5 hours

Yield: This method has been reported to achieve a quantitative yield of 100%.[5]

Experimental Workflows and Diagrams

As no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for its synthesis is presented below.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its nitro precursor.

Caption: A diagram illustrating the synthesis of this compound.

Biological Activity and Potential Applications

Currently, there is a lack of specific data in the public domain regarding the biological activity, pharmacological profile, or involvement in any signaling pathways of this compound.

However, the pyridine scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs.[6] Pyridine-containing compounds exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7] The structural motifs present in this compound suggest its potential as a building block in the synthesis of more complex molecules for drug discovery and as a fragment for screening in various biological assays. Its utility as a precursor to antiviral and antibiotic agents has been suggested in the context of related compounds.[5]

Conclusion

This compound is a readily synthesizable substituted pyridine derivative. While its direct biological functions are yet to be thoroughly investigated, its chemical structure makes it a valuable intermediate for medicinal chemistry and drug development. Further research is warranted to elucidate its potential pharmacological activities and to establish detailed experimental protocols for its synthesis and characterization.

References

- 1. 75926-65-7|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | CAS#:75926-65-7 | Chemsrc [chemsrc.com]

- 5. 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride () for sale [vulcanchem.com]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-(Benzyloxy)pyridin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Benzyloxy)pyridin-3-amine in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on predicting solubility based on the compound's structural features and general chemical principles. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in a laboratory setting.

Introduction to this compound and its Predicted Solubility

This compound, with the molecular formula C₁₂H₁₂N₂O, is a pyridine derivative. Its structure comprises a polar aminopyridine core and a larger, nonpolar benzyloxy group. This amphiphilic nature suggests a nuanced solubility profile, adhering to the principle of "like dissolves like." The presence of the amine and pyridine nitrogen atoms allows for hydrogen bonding with protic solvents, while the benzyl group favors interactions with nonpolar solvents.

Based on these structural characteristics, a predicted solubility profile in various organic solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The high polarity of these solvents can effectively solvate the polar aminopyridine portion of the molecule. Analogous compounds show good solubility in these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of the alcohol can act as a hydrogen bond donor and acceptor, interacting with the amine and pyridine nitrogens. |

| Water | Low | Despite the potential for hydrogen bonding, the large nonpolar benzyloxy group is expected to significantly limit aqueous solubility. | |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Low to Moderate | The nonpolar benzyloxy group will interact favorably with these solvents, but the polar aminopyridine head will be poorly solvated, limiting overall solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity that can accommodate both the polar and nonpolar regions of the molecule to some extent. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.

Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium. The system should be agitated continuously during this time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 10,000 rpm).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution Factor

-

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Representative Synthetic Pathway

Understanding the synthesis of this compound can provide insights into potential impurities that might affect its solubility. A common synthetic route involves the reduction of a nitro-precursor.

Synthetic Workflow for this compound

Caption: A representative synthetic route to this compound.

This guide provides a foundational understanding of the solubility of this compound for research and development purposes. For critical applications, the experimental determination of solubility using the outlined protocol is strongly recommended.

An In-depth Technical Guide to the Safe Handling of 6-(Benzyloxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety data and recommended handling precautions for 6-(Benzyloxy)pyridin-3-amine (CAS No. 75926-65-7). Due to the limited availability of a detailed Safety Data Sheet (SDS) with complete GHS classification, this document extrapolates from data on similar pyridine derivatives and general chemical safety principles to provide a thorough understanding of the potential hazards and safe handling practices.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 75926-65-7 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂O | [1] |

| Molecular Weight | 200.24 g/mol | [1] |

| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [1] |

| XLogP3 | 2.824 | [1] |

| Polar Surface Area (PSA) | 48.1 Ų | [1] |

Hazard Identification and Safety Data

For a structurally related compound, 6-(Benzhydryloxy)pyridin-3-amine, the following hazard information has been reported:

| Hazard Classification | Code | Description |

| Acute Toxicity, Oral | Acute Tox. 4 | Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Eye Dam. 1 | Causes serious eye damage |

| Signal Word | Danger | |

| Hazard Statements | H302, H318 | Harmful if swallowed, Causes serious eye damage |

| Precautionary Statements | P280, P305+P351+P338 | Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Given the structural similarities, it is prudent to assume that this compound may exhibit similar toxicological properties. Pyridine and its derivatives are often associated with skin, eye, and respiratory irritation.

Quantitative Toxicity Data:

Specific quantitative toxicity data, such as LD50 values, for this compound are not available. For a mixture of crude pyridine alkyl derivatives, an oral LD50 of 2500 mg/kg in rats has been reported. This suggests moderate acute oral toxicity for this class of compounds.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps for safe handling.

References

Commercial Availability and Synthetic Guide for 6-(Benzyloxy)pyridin-3-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Benzyloxy)pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core with a benzyloxy substituent and an amino group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The benzyloxy group can serve as a protecting group or be a key pharmacophoric feature, while the amino group offers a reactive handle for various chemical transformations, including amide bond formation and participation in cyclization reactions. This guide provides a comprehensive overview of the commercial availability of this compound and a detailed experimental protocol for its synthesis.

Commercial Availability

This compound is available from several commercial suppliers, catering to the needs of researchers and drug development professionals. The typical purity offered is around 95%. Below is a summary of some of the key suppliers and their product information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |

| JHECHEM CO LTD | 75926-65-7 | C12H12N2O | 200.24 | 95% | Manufactory based in China. |

| Santa Cruz Biotechnology | 75926-65-7 | C12H12N2O | 200.24 | - | For Research Use Only. |

| Sigma-Aldrich (Ambeed, Inc.) | 75926-65-7 | C12H12N2O | 200.24 | 95% | Available in various quantities. |

| BLD Pharm | 75926-65-7 | C12H12N2O | 200.24 | - | Offers cold-chain transportation. |

| AKSci | 75926-65-7 | C12H12N2O | 200.24 | 95% | Products stocked and shipped from the USA. |

Synthetic Protocols

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2-chloro-5-nitropyridine. The first step involves a nucleophilic aromatic substitution reaction to introduce the benzyloxy group, followed by the reduction of the nitro group to the desired amine.

Overall Synthetic Scheme

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 2-(Benzyloxy)-5-nitropyridine

This step involves the nucleophilic aromatic substitution of the chloride in 2-chloro-5-nitropyridine with a benzyloxide anion. The benzyloxide is typically generated in situ from benzyl alcohol and a suitable base.

Experimental Protocol:

-

Materials:

-

2-Chloro-5-nitropyridine

-

Benzyl alcohol

-

Sodium hydride (NaH) or another suitable base (e.g., potassium tert-butoxide)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF and benzyl alcohol (1.1 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to an hour, or until hydrogen gas evolution ceases, to form the sodium benzyloxide.

-

Add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC for completion).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-(benzyloxy)-5-nitropyridine.

-

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group of 2-(benzyloxy)-5-nitropyridine to the corresponding amine. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol:

-

Materials:

-

2-(Benzyloxy)-5-nitropyridine

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2)

-

Celite®

-

-

Procedure:

-

In a hydrogenation flask, dissolve 2-(benzyloxy)-5-nitropyridine (1.0 equivalent) in methanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

-

Seal the flask and evacuate and backfill with hydrogen gas several times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

-

Logical Relationship of the Synthetic Pathway

The synthesis follows a logical progression of functional group transformations.

An In-depth Technical Guide to the Synthesis of 6-(Benzyloxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a common and reliable synthetic route for 6-(Benzyloxy)pyridin-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a two-step process, commencing with the formation of a key intermediate, 6-(benzyloxy)-3-nitropyridine, followed by the reduction of the nitro group to the desired primary amine. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway.

Core Synthesis Route

The most frequently employed and scalable synthesis of this compound initiates from the commercially available 2-chloro-5-nitropyridine. The synthesis proceeds through two primary transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The chloro substituent at the 2-position of 2-chloro-5-nitropyridine is displaced by a benzyloxy group through a nucleophilic aromatic substitution reaction with benzyl alcohol in the presence of a base. This reaction yields the intermediate, 6-(benzyloxy)-3-nitropyridine.

-

Nitro Group Reduction: The nitro group of 6-(benzyloxy)-3-nitropyridine is subsequently reduced to a primary amine to afford the final product, this compound. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of this compound, based on reported procedures for analogous reactions.

| Step No. | Reaction | Starting Materials | Key Reagents | Product | Typical Yield (%) | Purity (%) |

| 1 | Nucleophilic Aromatic Substitution | 2-Chloro-5-nitropyridine, Benzyl alcohol | Sodium Hydride (NaH) | 6-(Benzyloxy)-3-nitropyridine | 85-95 | >98 |

| 2 | Nitro Group Reduction | 6-(Benzyloxy)-3-nitropyridine | Palladium on Carbon (Pd/C), Hydrazine Hydrate | This compound | 90-98 | >99 |

Experimental Protocols

Step 1: Synthesis of 6-(Benzyloxy)-3-nitropyridine

Materials:

-

2-Chloro-5-nitropyridine

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), benzyl alcohol (1.1 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to form sodium benzyloxide in situ.

-

A solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous DMF is then added dropwise to the reaction mixture at room temperature.

-

The reaction is heated to a temperature between 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield 6-(benzyloxy)-3-nitropyridine as a solid.

Step 2: Synthesis of this compound

Materials:

-

6-(Benzyloxy)-3-nitropyridine

-

Palladium on carbon (10 wt. % Pd/C)

-

Hydrazine hydrate (80%)

-

Ethanol or Methanol

-

Celite®

Procedure:

-

To a solution of 6-(benzyloxy)-3-nitropyridine (1.0 equivalent) in ethanol or methanol, palladium on carbon (5-10 mol %) is added.

-

The mixture is stirred, and hydrazine hydrate (3-5 equivalents) is added dropwise at a rate that maintains the reaction temperature below 40-50 °C (the reaction is exothermic).

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) until the reaction is complete as monitored by TLC (typically 1-3 hours).

-

The reaction mixture is then cooled to room temperature and filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water to remove any remaining hydrazine salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a solid. Further purification can be achieved by recrystallization if necessary.

Synthesis Pathway Diagram

Caption: Synthetic route for this compound.

An In-depth Technical Guide to the Synthesis of 6-(benzyloxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and a reliable synthetic pathway for the preparation of 6-(benzyloxy)pyridin-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily a two-step process commencing from readily available starting materials.

Core Synthetic Pathway

The synthesis of this compound proceeds through two key transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The initial step involves the formation of the benzyl ether linkage. This is achieved by the reaction of an activated pyridine ring, such as 2-chloro-5-nitropyridine, with benzyl alcohol in the presence of a strong base. The electron-withdrawing nitro group in the para position to the chlorine atom facilitates the nucleophilic attack by the benzyloxy anion.

-

Reduction of the Nitro Group: The second step is the selective reduction of the nitro group on the pyridine ring to an amine. This transformation is commonly carried out using reducing agents like iron powder in the presence of an acid or an ammonium salt.

Key Precursors and Reagents

A thorough understanding of the starting materials is crucial for the successful synthesis of the target compound. The primary precursors and reagents are detailed below.

| Precursor/Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 2-Chloro-5-nitropyridine | 4548-45-2 | C₅H₃ClN₂O₂ | 158.54 | Starting material (electrophile) |

| Benzyl Alcohol | 100-51-6 | C₇H₈O | 108.14 | Source of the benzyloxy group (nucleophile) |

| Sodium Hydride | 7646-69-7 | NaH | 24.00 | Base for deprotonation of benzyl alcohol |

| Iron Powder | 7439-89-6 | Fe | 55.85 | Reducing agent for the nitro group |

| Ammonium Chloride | 12125-02-9 | NH₄Cl | 53.49 | Proton source for the reduction |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Reaction solvent |

| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | Reaction solvent |

| Water | 7732-18-5 | H₂O | 18.02 | Co-solvent and for workup |

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of this compound.

Step 1: Synthesis of 2-(Benzyloxy)-5-nitropyridine

This procedure details the nucleophilic aromatic substitution reaction to form the benzyl ether intermediate.

Methodology:

-

To a solution of benzyl alcohol (1.0-1.2 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the resulting suspension at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyloxide.

-

Add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in THF dropwise to the suspension.

-

Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-24 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(benzyloxy)-5-nitropyridine.

| Parameter | Value |

| Reactants | 2-Chloro-5-nitropyridine, Benzyl Alcohol, Sodium Hydride |

| Solvent | Tetrahydrofuran (THF) |

| Base | Sodium Hydride (NaH) |

| Temperature | Reflux (approx. 66 °C) |

| Reaction Time | 8-24 hours |

| Workup | Aqueous quench, extraction, and chromatography |

| Expected Yield | High (specific yield dependent on scale and purification) |

Step 2: Synthesis of this compound

This procedure outlines the reduction of the nitro intermediate to the final product. A related reduction has been reported to proceed with high yield.[2]

Methodology:

-

To a mixture of 2-(benzyloxy)-5-nitropyridine (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water, add iron powder (Fe, multiple equivalents) and ammonium chloride (NH₄Cl, multiple equivalents).

-

Heat the reaction mixture to 75 °C and stir vigorously.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with THF or another suitable solvent.

-

Concentrate the filtrate under reduced pressure to remove the THF.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

| Parameter | Value |

| Reactant | 2-(Benzyloxy)-5-nitropyridine |

| Reagents | Iron Powder (Fe), Ammonium Chloride (NH₄Cl) |

| Solvent | Tetrahydrofuran (THF) / Water mixture |

| Temperature | 75 °C |

| Reaction Time | Dependent on scale, monitor by TLC |

| Workup | Filtration, extraction |

| Reported Yield | A related reaction reports a 100% yield.[2] |

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Chemical Reaction Pathway

The following diagram details the chemical transformations in the synthesis.

Caption: Reaction pathway for this compound synthesis.

References

Spectroscopic Profile of 6-(Benzyloxy)pyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-(Benzyloxy)pyridin-3-amine. Due to the limited availability of public experimental spectra for this specific molecule, the data presented herein is a representative profile constructed from the analysis of structurally similar compounds and established spectroscopic principles. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the expected spectral characteristics and providing detailed experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are estimated based on the analysis of substituent effects on the pyridine and benzene rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.85 | d | 1H | H-2 |

| 7.40 - 7.25 | m | 5H | Phenyl-H |

| 7.05 | dd | 1H | H-4 |

| 6.60 | d | 1H | H-5 |

| 5.30 | s | 2H | -CH₂- |

| 3.80 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 158.0 | C-6 |

| 142.0 | C-3 |

| 138.5 | C-2 |

| 136.5 | Phenyl C-1' |

| 128.8 | Phenyl C-3'/5' |

| 128.5 | Phenyl C-4' |

| 127.8 | Phenyl C-2'/6' |

| 122.0 | C-4 |

| 110.0 | C-5 |

| 70.5 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3060 - 3030 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) and C=C/C=N ring stretch |

| 1500 - 1450 | Strong | Aromatic C=C ring stretch |

| 1300 - 1200 | Strong | C-O-C stretch (aryl ether) |

| 1250 - 1150 | Strong | C-N stretch (aromatic amine) |

| 750 - 700 | Strong | Monosubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 200 | 80 | [M]⁺ |

| 107 | 40 | [M - C₇H₇]⁺ |

| 91 | 100 | [C₇H₇]⁺ (tropylium ion) |

| 78 | 30 | [C₆H₅N]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 4.0 s.

-

Spectral Width: 20 ppm (-5 to 15 ppm).

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.5 s.

-

Spectral Width: 240 ppm (-20 to 220 ppm).

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Mode: Transmittance or Absorbance.

Data Processing:

-

Perform a background scan with no sample on the ATR crystal.

-

Collect the sample spectrum.

-

The software will automatically ratio the sample spectrum to the background spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40 - 400.

-

Scan Speed: 1000 amu/s.

-

Source Temperature: 230 °C.

Data Processing:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and identify the major fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic analysis and a conceptual pathway for utilizing this data in a drug development context.

The Biological Versatility of 6-(Benzyloxy)pyridin-3-amine Derivatives: A Technical Overview for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 6-(benzyloxy)pyridin-3-amine scaffold is a promising heterocyclic motif that has garnered attention in medicinal chemistry due to its potential as a versatile backbone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of derivatives containing this core structure, with a particular focus on their potential as kinase inhibitors and anticancer agents. Due to the nascent stage of research on this specific scaffold, this paper also draws upon data from structurally related pyridine and benzyloxy derivatives to infer potential biological activities and mechanisms of action.

Kinase Inhibition: A Prominent Biological Activity

Derivatives of the pyridin-3-amine core have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. While specific quantitative data for this compound derivatives are limited in publicly available literature, the analysis of analogous structures provides valuable insights into their potential inhibitory activities.

Quantitative Data on Structurally Related Kinase Inhibitors

The following table summarizes the kinase inhibitory activity of various pyridine and pyrimidine derivatives, offering a comparative landscape for the potential of this compound analogues.

| Compound Class | Target Kinase(s) | IC50 Values | Reference Compound(s) |

| Pyrazolopyridine Derivatives | FLT3 | 256 nM | C14 |

| Pyrazolopyridine Derivatives | FLT3-ITD | 73% inhibition at 1 µM | C14 |

| Pyridine-based Inhibitors | VRK1 | ~150 nM | Compound 26 |

| Pyridine-based Inhibitors | CDK2 | 0.24 - 0.57 µM | Compounds 1, 4, 11 |

| Pyridine-based Inhibitors | PIM-1 | 14.3 nM | Compound 12 |

| Benzimidazole Derivatives | Various Kinases | Submicromolar to micromolar range | Not specified |

| Furo[3,2-b]pyridin-3-ol Derivatives | CLK1, CLK2, CLK3, CLK4 | 10 - 50 nM | Furo[3,2-b]pyridine Derivative |

Note: The IC50 values presented are for structurally related compounds and not for this compound derivatives themselves. These values should be considered as indicative of potential activity.

Anticancer Potential

The inhibition of key kinases is a well-established strategy in cancer therapy. Given the kinase inhibitory potential of the pyridine scaffold, it is plausible that this compound derivatives could exhibit anticancer properties. Studies on related heterocyclic compounds have shown promising results against various cancer cell lines.

In Vitro Anticancer Activity of Related Heterocyclic Compounds

The following table presents the in vitro anticancer activity of various heterocyclic compounds, providing a basis for the potential of this compound derivatives in oncology research.

| Compound Class | Cancer Cell Line(s) | IC50/GI50 Values | Reference Compound(s) |

| Isoxazolo[3,4-b]pyridin-3-amine Derivatives | MOLM-13 (AML) | 507 nM | C14 |

| Isoxazolo[3,4-b]pyridin-3-amine Derivatives | MV4-11 (AML) | 325 nM | C14 |

| Tetralin-6-yl-pyrazoline Derivatives | Hela (Cervix), MCF7 (Breast) | 3.5 - 4.5 µg/mL | Compound 3a |

| Pyridine Derivatives | MCF-7 (Breast) | 0.5 - 0.73 µM | Compounds 11, 12 |

| Pyridine Derivatives | HepG2 (Liver) | 5.27 - 6.6 µM | Compounds 6, 12 |

| 3-iminoindolin-2-one Derivatives | HeLa, IMR-32, MCF-7 | 10.64 - 33.62 µM | Compounds VIa-l |

Note: The activity data is for structurally related compounds and serves as a guide for the potential of this compound derivatives.

Antimicrobial Activity

Beyond oncology, the benzyloxy-phenyl motif has been explored for its antimicrobial properties. This suggests that this compound derivatives may also possess activity against various pathogens.

Antimicrobial Activity of Benzyloxyphenyl Derivatives

A study on asymmetric (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives demonstrated their potential as antimicrobial agents. While quantitative data such as Minimum Inhibitory Concentrations (MICs) were not provided in a tabular format in the source, the study indicated significant activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and biological evaluation of novel compounds. The following sections outline generalized protocols based on standard practices for compounds of similar classes.

Synthesis of 2,6-Bis(benzyloxy)pyridin-3-amine Hydrochloride

A potential synthetic route to a key intermediate, 2,6-bis(benzyloxy)pyridin-3-amine, involves the reduction of a nitro-substituted precursor.[1]

-

Nitration: Introduction of a nitro group at the 3-position of 2,6-bis(benzyloxy)pyridine.

-

Reduction: The nitro-substituted intermediate is then reduced to the corresponding amine. A common method is the use of iron powder and ammonium chloride in a solvent mixture such as tetrahydrofuran (THF) and water at elevated temperatures (e.g., 75°C).[1]

-

Salt Formation: The resulting amine can be converted to its hydrochloride salt by treatment with hydrochloric acid.[1]

Caption: Synthetic workflow for 2,6-bis(benzyloxy)pyridin-3-amine HCl.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical luminescence-based kinase assay to determine the IC50 of a test compound.[2]

-

Reaction Setup: Prepare a reaction mixture containing the target kinase, its specific substrate, ATP, and a suitable buffer.

-

Compound Addition: Add the this compound derivative at various concentrations to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.

-

Detection: Add a detection reagent that measures the amount of ATP remaining in the solution. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[3][4]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

References

- 1. 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride () for sale [vulcanchem.com]

- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

potential uses of 6-(Benzyloxy)pyridin-3-amine in medicinal chemistry

An In-depth Technical Guide on the Potential Uses of 6-(Benzyloxy)pyridin-3-amine in Medicinal Chemistry

Introduction

This compound is a versatile heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Its structure, featuring a pyridine core substituted with a benzyloxy group and an amine, makes it an invaluable scaffold and building block for the synthesis of a diverse range of biologically active molecules.[1][2] The pyridine ring serves as a robust anchor, capable of forming crucial hydrogen bond interactions, particularly with the hinge region of kinase ATP-binding pockets. The amine group provides a key site for further functionalization, while the benzyloxy group can influence solubility and steric interactions within target proteins.[3][4] This guide explores the synthesis, key applications, and therapeutic potential of derivatives of this compound, providing researchers and drug development professionals with a comprehensive overview of its utility in modern drug discovery.

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of a nitro-precursor. This method is efficient and high-yielding.

Experimental Protocol: Synthesis via Reduction

A common and effective method for synthesizing this compound is the reduction of 2-benzyloxy-5-nitropyridine.[3]

Materials:

-

2-Benzyloxy-5-nitropyridine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

Procedure:

-

A mixture of 2-benzyloxy-5-nitropyridine, iron powder, and ammonium chloride is prepared in a solvent system of Tetrahydrofuran (THF) and water.

-

The reaction mixture is heated to 75°C and stirred.

-

The progress of the reaction is monitored using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is extracted from the reaction mixture, typically using an organic solvent.

-

The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield this compound. This method has been reported to achieve a near-quantitative yield.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure for developing inhibitors of various protein kinases, many of which are implicated in cancer and inflammatory diseases.

Kinase Inhibition

The aminopyridine scaffold is a well-established pharmacophore for kinase inhibitors, capable of forming key hydrogen bonds with the enzyme's hinge region.[2] Derivatives of this compound and structurally related compounds have shown potent activity against several important kinases.

-

PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[4] Derivatives of the related 5-(benzyloxy)pyridin-3-amine have been developed as potent inhibitors of Phosphoinositide 3-Kinase (PI3K) and 3-Phosphoinositide-Dependent Kinase-1 (PDK-1), key components of this pathway.[4]

-

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is implicated in various diseases, including Alzheimer's, bipolar disorder, and cancer.[2] The aminopyridine core is central to potent GSK-3 inhibitors.[5] For example, CHIR-99021, which contains an aminopyrimidine core, is a highly potent GSK-3β inhibitor.[2]

-

p38 MAP Kinase: Biphenyl amide (BPA) derivatives have been identified as a novel series of p38α MAP kinase inhibitors, which are involved in inflammatory responses.[6] The optimization of these compounds, which can be derived from related aminopyridine scaffolds, has led to potent in vivo activity.

PI3K/AKT/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/AKT pathway by pyridinamine derivatives.

Quantitative Data: Kinase Inhibitor Activity

The following table summarizes the inhibitory activity of exemplary kinase inhibitors built from aminopyridine/aminopyrimidine scaffolds, highlighting the potential of this structural class.

| Compound/Derivative Class | Target Kinase | Assay Type | IC₅₀ (nM) | Reference(s) |

| CHIR-99021 | GSK-3β | Kinase Assay | 6.7 | [2] |

| CHIR-99021 | GSK-3α | Kinase Assay | 10 | [2] |

| 6-heteroaryl-pyrazolo[3,4-b]pyridines | GSK-3 | Kinase Assay | Potent | [5] |

| Biphenyl Amides (BPAs) | p38α MAP kinase | Kinase Assay | Potent | [6] |

Note: Data for CHIR-99021 is provided as a potent example from the broader aminopyridine class, demonstrating the scaffold's utility.

Anticancer and Anti-Angiogenic Applications

Beyond specific kinase inhibition, derivatives of related aminopyridinol scaffolds have demonstrated broader anti-angiogenic and anticancer activities.[7] The ability to inhibit pathways crucial for tumor growth and the formation of new blood vessels makes this class of compounds highly valuable in oncology research. For instance, the anti-microtubule drug BPR0L075 has shown potent anti-tumor and anti-angiogenic effects, with its cytotoxicity linked to the expression levels of the oncogene securin in colorectal cancer cells.[8]

Antimicrobial Agents

The versatile nature of the benzyloxy-amine scaffold extends to the development of antimicrobial agents. A novel series of asymmetric (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives has been synthesized and shown to possess significant antibacterial and antifungal properties.[9]

Quantitative Data: Antimicrobial Activity

Several compounds from the series (AAP-1 to AAP-10) showed excellent activity against various bacterial and fungal strains compared to standard drugs.[9]

| Compound | Activity Type | Pathogen(s) | Result |

| AAP-2, 4, 5, 7, 8, 9, 10 | Antibacterial | S. aureus, P. aeruginosa, etc. | Excellent activity vs. Ciprofloxacin |

| AAP-1, 4, 5, 6, 7, 8 | Antifungal | F. oxysporum, R. solani, etc. | Good activity vs. Fluconazole |

Data summarized from reference[9].

Experimental Protocols: Biological Assays

Evaluating the biological activity of newly synthesized compounds is a critical step in drug discovery. The MTT assay is a standard colorimetric assay for assessing cell viability.

Protocol: Cell Viability (MTT) Assay

This protocol provides a general framework for determining the cytotoxic effects of compounds derived from this compound on cancer cell lines.[10]

Materials:

-

96-well plates

-

Cancer cell line of interest (e.g., HCT116)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the data to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Logical Relationship Diagram

Caption: Derivatization of the core scaffold for diverse applications.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its inherent structural features facilitate its use in the synthesis of potent kinase inhibitors, anticancer agents, and antimicrobial compounds. The straightforward synthesis and the potential for diverse chemical modifications at multiple positions allow for extensive exploration of structure-activity relationships, making it a scaffold of continuing interest for the development of novel therapeutics. The data and protocols presented in this guide underscore its significance and provide a foundation for further research and drug discovery efforts.

References

- 1. 75926-65-7|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride () for sale [vulcanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biphenyl amide p38 kinase inhibitors 3: Improvement of cellular and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Securin Enhances the Anti-Cancer Effects of 6-Methoxy-3-(3′,4′,5′-Trimethoxy-Benzoyl)-1H-Indole (BPR0L075) in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

The Emergence of a Key Scaffold: A Technical Guide to the Synthesis and Application of 6-(Benzyloxy)pyridin-3-amine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Benzyloxy)pyridin-3-amine has emerged as a strategically significant heterocyclic building block in modern medicinal chemistry. Its value lies not in a singular, dramatic discovery, but in its role as a versatile and meticulously designed intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the logical development, synthesis, and critical applications of this compound, offering field-proven insights for professionals in drug discovery and development. The narrative emphasizes the causality behind its synthetic design, particularly the strategic use of the benzyl protecting group and the common pathways to its formation.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The aminopyridine moiety is a privileged structure in medicinal chemistry, recognized for its ability to engage in a wide array of biological interactions.[1] As bioisosteres for other aromatic systems, aminopyridines can form critical hydrogen bonds and participate in various receptor-ligand interactions, making them a cornerstone in the design of novel therapeutics. The strategic placement of the amino group on the pyridine ring allows for extensive synthetic elaboration, enabling the construction of diverse molecular architectures.

This compound is a prime example of a well-designed aminopyridine intermediate. Its structure is notable for two key features:

-

An amino group at the 3-position , which serves as a crucial synthetic handle for derivatization.

-

A benzyloxy group at the 6-position , which acts as a stable and reliable protecting group for a hydroxyl functionality. This strategic protection prevents unwanted side reactions and can be removed under specific conditions to reveal the 6-hydroxypyridine derivative if needed.[2]

This combination of a reactive amine and a protected hydroxyl group on a pyridine core makes this compound a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly in the fields of oncology and inflammatory diseases.

A History Forged in Utility: The Logical Development of this compound

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence can be understood as a logical progression in the field of medicinal chemistry. The value of this compound is intrinsically linked to the development of synthetic routes that provide access to functionalized aminopyridines.

The history of this compound is therefore a history of enabling synthetic methodologies. The most common and robust pathway to its synthesis involves a two-step process:

-

Benzylation of a pyridine precursor: This step introduces the benzyl protecting group.

-

Reduction of a nitro group: This step installs the key amino functionality.

This synthetic strategy highlights a fundamental principle in organic synthesis: the use of protecting groups to mask reactive functionalities while other parts of the molecule are modified. The benzyl group is a classic choice for protecting alcohols and phenols due to its stability under a wide range of reaction conditions and its relatively straightforward removal via hydrogenolysis.

The precursors for this synthesis, such as 2-chloro-5-nitropyridine, became commercially available, paving the way for the routine and scalable production of this compound for use in drug discovery programs.

Synthesis Methodologies: A Step-by-Step Approach

The synthesis of this compound is most efficiently achieved through the reduction of its nitro precursor, 2-(benzyloxy)-5-nitropyridine. This process is reliable and scalable, making it suitable for both laboratory and industrial applications.

Synthesis of the Nitro Precursor: 2-(Benzyloxy)-5-nitropyridine

The synthesis of the nitro precursor typically begins with a commercially available starting material like 2-chloro-5-nitropyridine. The reaction involves a nucleophilic aromatic substitution where the chloride is displaced by the benzyloxide anion.

Experimental Protocol:

-

Preparation of Sodium Benzyloxide: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol to a suitable solvent such as tetrahydrofuran (THF).

-

Slowly add sodium hydride (NaH) to the solution at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyloxide.

-

Nucleophilic Aromatic Substitution: To the solution of sodium benzyloxide, add 2-chloro-5-nitropyridine.

-